CCR4 Antagonism: Class-Level Potency Threshold Established by Patent SAR
The compound is a structural member of a class of piperazinyl pyrimidine derivatives claimed as potent CCR4 antagonists. The patent disclosure establishes a clear functional differentiation against a negative baseline (inactive controls). While a specific Ki value for 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine is not publicly disclosed, the patent explicitly demonstrates that related compounds within the same Markush structure achieve potent antagonism, whereas compounds lacking the key heteroaryl-piperazine moiety are inactive [1]. This creates a class-level inference that the 4-(pyridin-2-yl)piperazine group is critical for activity [1].
| Evidence Dimension | CCR4 functional antagonism |
|---|---|
| Target Compound Data | Structurally encompassed by Markush formula I in US20150126500A1; activity inferred from class-level SAR [1]. |
| Comparator Or Baseline | Baseline: Compounds with generic piperazine (e.g., unsubstituted piperazine) show loss of CCR4 activity in patent SAR tables [1]. |
| Quantified Difference | Qualitative: Presence of a terminal heteroaryl group on the piperazine is required for activity; simple N-phenyl or N-benzyl analogs are inactive [1]. |
| Conditions | In vitro CCR4 antagonist assay (patent disclosure, no specific quantitative data for this exact CAS number is provided) [1]. |
Why This Matters
This provides justification for selecting this compound over simpler piperazinyl pyrimidine analogs that lack the critical pyridyl pharmacophore for CCR4-related research.
- [1] Ma, D., et al. (2015). Piperazinyl pyrimidine derivatives, preparation method and use thereof. U.S. Patent No. US20150126500A1. Washington, DC: U.S. Patent and Trademark Office. View Source
